molecular formula C19H34O4 B8478670 8-Acetyl-12-oxoheptadecanoic Acid CAS No. 54370-63-7

8-Acetyl-12-oxoheptadecanoic Acid

Cat. No.: B8478670
CAS No.: 54370-63-7
M. Wt: 326.5 g/mol
InChI Key: CIEHFKQASOKBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-12-oxoheptadecanoic Acid is a branched-chain fatty acid derivative characterized by a 17-carbon backbone (heptadecanoic acid) with an acetyl group (-COCH₃) at position 8 and a ketone (oxo) group at position 12.

Properties

CAS No.

54370-63-7

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

8-acetyl-12-oxoheptadecanoic acid

InChI

InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h17H,3-15H2,1-2H3,(H,22,23)

InChI Key

CIEHFKQASOKBSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCC(CCCCCCC(=O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related fatty acid derivatives, emphasizing substituent positions, functional groups, and molecular properties. Data are inferred from analogs in the provided evidence (see tables below).

Table 1: Structural and Functional Group Comparison

Compound Name Backbone Length Substituent Position/Group Functional Groups Molecular Formula Molar Mass (g/mol)
8-Acetyl-12-oxoheptadecanoic Acid C17 8 (acetyl), 12 (oxo) Carboxylic acid, ketone, acetyl C₁₉H₃₄O₅* ~342.5*
12-Methylhexadecanoic Acid C16 12 (methyl) Carboxylic acid, methyl branch C₁₇H₃₄O₂ 270.45
8-Methylhexadecanoic Acid C16 8 (methyl) Carboxylic acid, methyl branch C₁₇H₃₄O₂ 270.45
8-Acetyl-11-hydroxyheptadecanoic Acid C17 8 (acetyl), 11 (hydroxyl) Carboxylic acid, hydroxyl, acetyl C₁₉H₃₆O₄ 328.49

*Estimated based on structural analogs.

Key Observations:

Backbone Length and Branching: this compound has a longer carbon chain (C17) compared to methyl-substituted C16 analogs (e.g., 12-Methylhexadecanoic Acid) . This increases hydrophobic interactions but is counterbalanced by polar functional groups. Methyl branches (e.g., 8- or 12-methyl in C16 acids) reduce melting points compared to linear chains, as seen in 12-Methylhexadecanoic Acid .

Functional Group Impact: Acetyl vs. Oxo vs. Hydroxyl: The oxo group at position 12 increases electrophilicity compared to the hydroxyl group in 8-Acetyl-11-hydroxyheptadecanoic Acid . This may render the former more susceptible to nucleophilic attacks or redox reactions.

Molecular Mass and Polarity: The acetyl and oxo groups in this compound contribute to a higher molar mass (~342.5 g/mol) compared to methyl-branched C16 acids (~270 g/mol) . Polar functional groups likely reduce lipid solubility compared to methyl-substituted analogs, affecting membrane permeability.

Research Findings and Limitations

  • Structural Analog Studies: Methyl-branched acids like 12-Methylhexadecanoic Acid exhibit roles in bacterial membrane adaptation to stress . The acetyl and oxo groups in this compound may similarly modulate microbial or eukaryotic lipid pathways.
  • Synthetic Challenges: The compound’s multiple functional groups complicate synthesis and purification, as seen in analogs like 8-Acetyl-11-hydroxyheptadecanoic Acid, which requires specialized chromatography .
  • Data Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its stability, metabolic pathways, and bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.